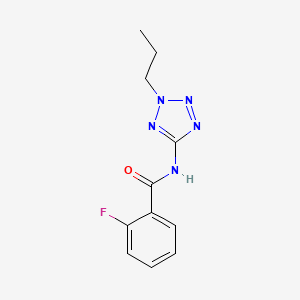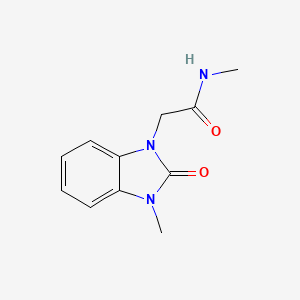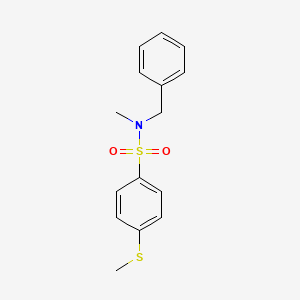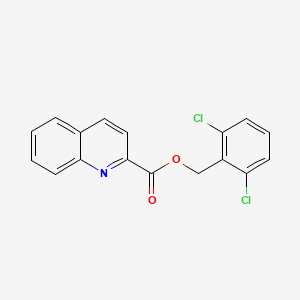
2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of tetrazole-containing compounds, which have been found to possess a wide range of biological activities.
作用机制
The mechanism of action of 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves the inhibition of specific enzymes or signaling pathways. For example, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. It has also been found to inhibit the expression of vascular endothelial growth factor (VEGF), which is a signaling molecule involved in angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide are dependent on the specific disease or condition being studied. For example, in cancer, the compound has been found to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. In inflammation, the compound has been found to reduce the production of inflammatory cytokines and prostaglandins. In cardiovascular diseases, the compound has been found to improve endothelial function and reduce oxidative stress.
实验室实验的优点和局限性
One advantage of using 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide in lab experiments is its high potency and specificity. The compound has been found to be effective at low concentrations and has a high selectivity for its target enzymes or signaling pathways. However, one limitation of using this compound is its potential toxicity. Like many other chemical compounds, 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide may have adverse effects on cells or tissues at high concentrations.
未来方向
There are many future directions for research related to 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide. Some possible areas of investigation include:
1. Further studies on the mechanism of action of the compound, including its interactions with specific enzymes or signaling pathways.
2. Investigation of the potential use of the compound in combination with other drugs or therapies for enhanced efficacy.
3. Studies on the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion in the body.
4. Investigation of the potential use of the compound in the treatment of other diseases or conditions, such as neurodegenerative diseases or infectious diseases.
5. Development of new synthetic methods for the compound, with the aim of improving yield, purity, and scalability.
In conclusion, 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its high potency and specificity make it a valuable tool for scientific research, and there are many future directions for investigation related to this compound.
合成方法
The synthesis of 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves the reaction of 2-fluorobenzoyl chloride with 2-propyl-1H-tetrazole-5-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained in good yield and high purity after purification by column chromatography.
科学研究应用
2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-fluoro-N-(2-propyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXNEZLCVLRLRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358410 |
Source


|
| Record name | 2-Fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide | |
CAS RN |
593241-41-9 |
Source


|
| Record name | 2-Fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5762106.png)
![ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5762111.png)


![1-methyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5762121.png)
![5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5762130.png)
![3-(4-nitrophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5762133.png)
![2-hydrazino-8,8-dimethyl-3-phenyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B5762140.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B5762162.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5762174.png)



![N'-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}isonicotinohydrazide](/img/structure/B5762213.png)